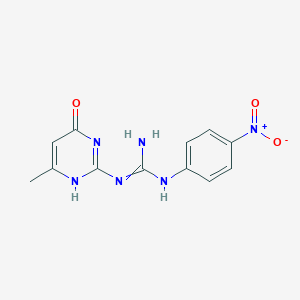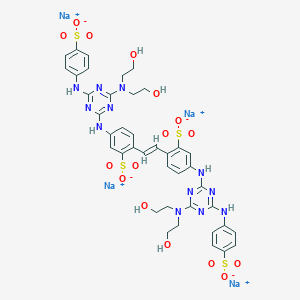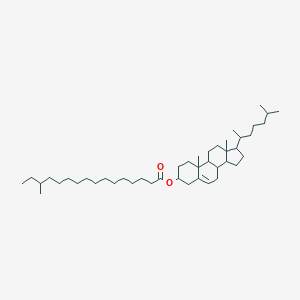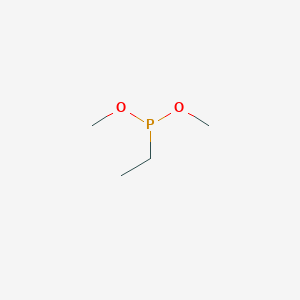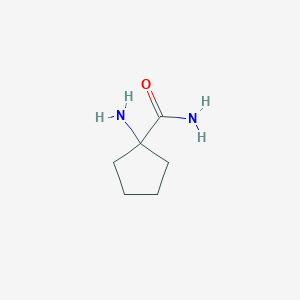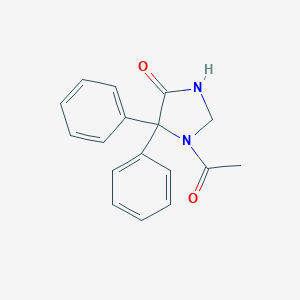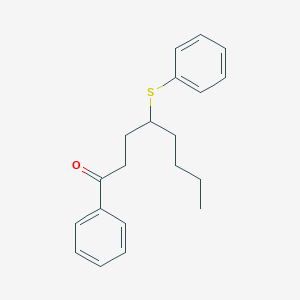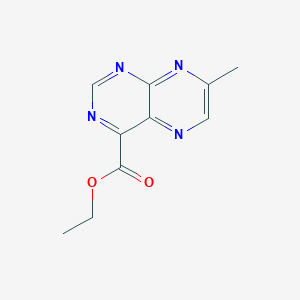
Ethyl 7-methylpteridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-methylpteridine-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that belongs to the class of pteridines, which are essential components of various biological systems. Ethyl 7-methylpteridine-4-carboxylate has been extensively studied for its potential applications in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of Ethyl 7-methylpteridine-4-carboxylate is not fully understood. However, it is believed to exert its antioxidant activity by donating hydrogen atoms to free radicals and stabilizing them. Ethyl 7-methylpteridine-4-carboxylate may also inhibit the formation of AGEs by trapping reactive carbonyl intermediates.
生化学的および生理学的効果
Ethyl 7-methylpteridine-4-carboxylate has been shown to have significant antioxidant activity in vitro. It can scavenge free radicals and inhibit the formation of AGEs. Ethyl 7-methylpteridine-4-carboxylate has also been shown to have neuroprotective effects in vitro and in vivo. It can protect against oxidative stress-induced cell death and reduce inflammation.
実験室実験の利点と制限
Ethyl 7-methylpteridine-4-carboxylate has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable under normal laboratory conditions. However, Ethyl 7-methylpteridine-4-carboxylate has some limitations. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of Ethyl 7-methylpteridine-4-carboxylate. One area of interest is its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Ethyl 7-methylpteridine-4-carboxylate has been shown to have neuroprotective effects in vitro and in vivo, and further studies are needed to determine its potential therapeutic value. Another area of interest is the development of novel derivatives of Ethyl 7-methylpteridine-4-carboxylate with improved solubility and bioavailability. These derivatives may have enhanced antioxidant and neuroprotective activity and could be used in the treatment of a variety of diseases.
合成法
The synthesis of Ethyl 7-methylpteridine-4-carboxylate involves the condensation of 2-amino-4,6-dichloropyrimidine with ethyl 4-oxobutanoate in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form Ethyl 7-methylpteridine-4-carboxylate. The purity of the compound can be improved by recrystallization from ethanol.
科学的研究の応用
Ethyl 7-methylpteridine-4-carboxylate has been extensively studied for its potential applications in the field of biochemistry and pharmacology. It has been shown to have significant antioxidant activity and can scavenge free radicals in vitro. Ethyl 7-methylpteridine-4-carboxylate has also been shown to inhibit the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of various diseases, including diabetes and Alzheimer's disease.
特性
CAS番号 |
16008-52-9 |
|---|---|
製品名 |
Ethyl 7-methylpteridine-4-carboxylate |
分子式 |
C10H10N4O2 |
分子量 |
218.21 g/mol |
IUPAC名 |
ethyl 7-methylpteridine-4-carboxylate |
InChI |
InChI=1S/C10H10N4O2/c1-3-16-10(15)8-7-9(13-5-12-8)14-6(2)4-11-7/h4-5H,3H2,1-2H3 |
InChIキー |
ARCJZLUZSFMSBJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC=NC2=NC(=CN=C12)C |
正規SMILES |
CCOC(=O)C1=NC=NC2=NC(=CN=C12)C |
同義語 |
7-Methyl-4-pteridinecarboxylic acid ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



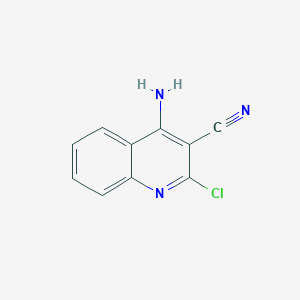
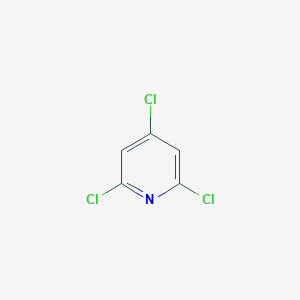
![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)
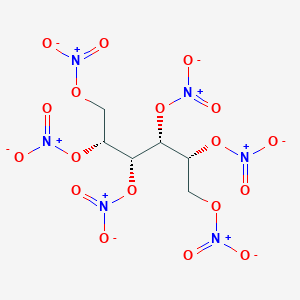
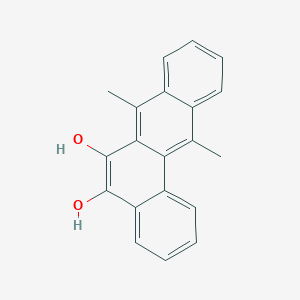
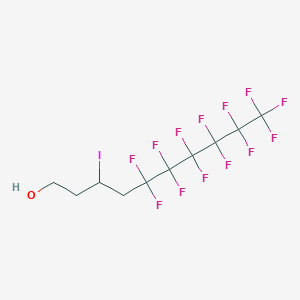
![1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone](/img/structure/B96498.png)
